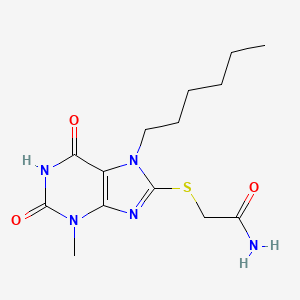
3-amino-6-fluoro-2-methylquinazolin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Quinazolinones are a class of organic compounds that contain a quinazoline core, which is a bicyclic compound made up of two fused six-membered aromatic rings, a benzene ring and a pyrimidine ring. The “3-amino-6-fluoro-2-methylquinazolin-4(3H)-one” is a specific type of quinazolinone that has an amino group at the 3rd position, a fluorine atom at the 6th position, and a methyl group at the 2nd position.
Synthesis Analysis
The synthesis of quinazolinones generally involves the reaction of anthranilic acid (an aromatic acid that contains an amino group) with formamide or formic acid to yield a quinazolinone core. The specific substituents at different positions can be introduced through further reactions.Molecular Structure Analysis
The molecular structure of “3-amino-6-fluoro-2-methylquinazolin-4(3H)-one” would have an amino group (-NH2) attached to the 3rd carbon, a fluorine atom attached to the 6th carbon, and a methyl group (-CH3) attached to the 2nd carbon of the quinazolinone core.Chemical Reactions Analysis
The reactivity of “3-amino-6-fluoro-2-methylquinazolin-4(3H)-one” would depend on the specific conditions and reactants present. The amino group might undergo reactions typical of amines, such as acylation or alkylation. The fluorine atom might be replaced by other groups through nucleophilic aromatic substitution reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of “3-amino-6-fluoro-2-methylquinazolin-4(3H)-one” would depend on its specific structure. It’s likely to be a solid at room temperature, and its solubility would depend on the polarity of the solvent.Applications De Recherche Scientifique
Synthesis and Chemical Properties
Quinazolinone derivatives, including those similar to "3-amino-6-fluoro-2-methylquinazolin-4(3H)-one," are synthesized through various chemical reactions, emphasizing their versatile chemistry and potential for modification to enhance biological activity or other chemical properties. For instance, Suzuki et al. (1977) explored the synthesis of 3-amino-4-hydroxyquinolin-2(1H)-one compounds, highlighting the methodological basis for creating analogs potentially including structures similar to "3-amino-6-fluoro-2-methylquinazolin-4(3H)-one" (Mamoru Suzuki et al., 1977). Additionally, Niknam et al. (2011) reported on the synthesis of 2,3-dihydroquinazolin-4(1H)-one derivatives using a one-pot, three-component reaction, showcasing the efficiency of synthesizing quinazolinone derivatives in a sustainable manner (K. Niknam et al., 2011).
Biological Activities
Research has demonstrated that quinazolinone derivatives exhibit a range of biological activities, including antimicrobial, antifungal, and anticonvulsant properties. For example, Xu et al. (2007) synthesized novel s-substituted 6-fluoro-4-alkyl(aryl)thioquinazoline derivatives, showing significant antifungal activities against various fungi, suggesting potential agricultural or medicinal applications (Guang-Fang Xu et al., 2007). Another study by Rajasekaran et al. (2013) synthesized novel derivatives of 3-substituted-2-thioxoquinazolin-4(3H)-ones, evaluating their antimicrobial and anticonvulsant activities, thus indicating their therapeutic potential (A. Rajasekaran et al., 2013).
Safety And Hazards
Without specific information, it’s hard to predict the exact safety and hazards associated with “3-amino-6-fluoro-2-methylquinazolin-4(3H)-one”. However, as with all chemicals, it should be handled with appropriate safety precautions.
Orientations Futures
The study of quinazolinones is an active area of research in medicinal chemistry due to their wide range of biological activities. Future research on “3-amino-6-fluoro-2-methylquinazolin-4(3H)-one” might focus on exploring its potential biological activities and developing methods for its synthesis.
Propriétés
IUPAC Name |
3-amino-6-fluoro-2-methylquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN3O/c1-5-12-8-3-2-6(10)4-7(8)9(14)13(5)11/h2-4H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDDWAGDCXKFEOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)F)C(=O)N1N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-6-fluoro-2-methylquinazolin-4(3H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-[3-(tert-butoxy)cyclobutylidene]acetate](/img/structure/B2766754.png)
![(2E)-3-(1,3-benzodioxol-5-ylamino)-2-[4-(4-cyclohexylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2766758.png)
![(Z)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-3-ylmethyl)acrylamide](/img/structure/B2766761.png)



![6-{[4-(2-ethoxyphenyl)piperazino]methyl}-2-isopropyl-4(3H)-pyrimidinone](/img/structure/B2766766.png)


![1-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)cyclohexane-1-carboxylic acid](/img/structure/B2766770.png)

![2-[(4-amino-5-cyclopropyl-1,2,4-triazol-3-yl)sulfanyl]-N-(1-cyanocyclohexyl)acetamide](/img/structure/B2766773.png)

